molecular formula C15H16N2O4S B5744018 N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No.: B5744018
M. Wt: 320.4 g/mol
InChI Key: ASAYMJFIFJQJKN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a methylsulfonyl group attached to the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2-aminobenzamide.

    Reaction with Methylsulfonyl Chloride: 4-methoxyaniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)methylsulfonamide.

    Coupling Reaction: The resulting N-(4-methoxyphenyl)methylsulfonamide is then coupled with 2-aminobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines and other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced benzamides.

    Substitution Products: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.

Biology and Medicine:

    Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: It may have applications in the development of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • 4-methoxyphenyl methanesulfonate
  • N-(4-methoxyphenyl)-2-aminobenzamide

Comparison:

  • Structural Differences: While similar compounds share the methoxyphenyl group, they differ in the substituents attached to the benzamide or sulfonamide moieties.
  • Reactivity: The presence of different functional groups influences the reactivity and chemical behavior of these compounds. For example, N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has unique reactivity due to the presence of both methoxy and methylsulfonyl groups.
  • Applications: The specific combination of functional groups in this compound makes it suitable for applications that require both hydrophobic and hydrophilic interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAYMJFIFJQJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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